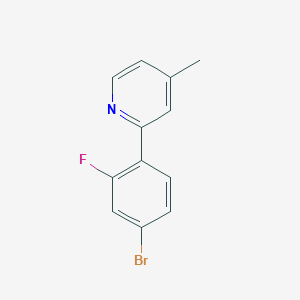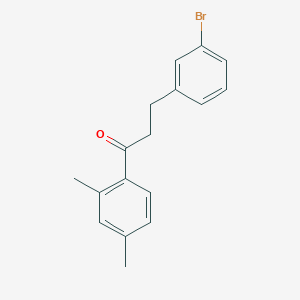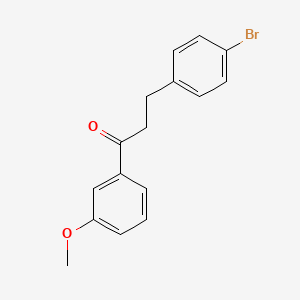![molecular formula C12H17FN2O B1532497 3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-5-fluoroaniline CAS No. 1603409-00-2](/img/structure/B1532497.png)
3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-5-fluoroaniline
Overview
Description
The compound is a derivative of morpholine . Morpholine is a common moiety in many pharmaceuticals and other organic compounds . It’s a heterocyclic organic compound, featuring both amine and ether functional groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For cis-2,6-Dimethylmorpholine, a similar compound, the melting point is -85°C, the density is 0.9300g/mL, and it is miscible with water .Scientific Research Applications
Pharmaceutical Research and Development
- Neurokinin-1 Receptor Antagonists : Compounds with structural similarities have been developed as high affinity, orally active antagonists targeting the human neurokinin-1 (h-NK1) receptor, showing potential for treating emesis and depression. This showcases the relevance of such molecules in developing treatments for neurological conditions (Harrison et al., 2001).
Anticancer Research
- Novel Anticancer Agents : Derivatives exhibiting moderate to high levels of antitumor activities against various cancer cell lines have been synthesized, indicating the potential of similar compounds in anticancer drug development (Fang et al., 2016).
Materials Science
- Organic Light-Emitting Diode (OLED) Applications : Studies on cyclometalated iridium complexes, including those with similar molecular fragments, have contributed to the development of highly efficient red phosphorescence OLEDs, indicating the utility of such compounds in advanced materials and electronic applications (Tsuboyama et al., 2003).
Fluorescence and Sensing Technologies
- Fluorescent Probes for Biological Research : The synthesis and characterization of novel fluorophores, along with their application as probes for nucleosides and oligodeoxyribonucleotides, highlight the role of structurally similar compounds in enhancing the tools available for biological and biochemical research (Singh & Singh, 2007).
Biochemical and Chemical Synthesis
- Synthesis and Bioactivity : Research on synthesizing and evaluating the cytotoxic activity of novel derivatives indicates the broad potential of compounds with similar structures in chemical synthesis and bioactivity assessments, including insights into their mechanisms of action and therapeutic potential (Chou et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8-6-15(7-9(2)16-8)12-4-10(13)3-11(14)5-12/h3-5,8-9H,6-7,14H2,1-2H3/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTPWEHIPGJMBJ-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-5-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



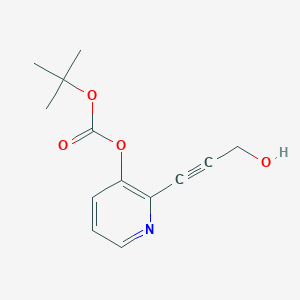
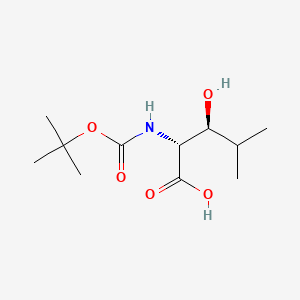
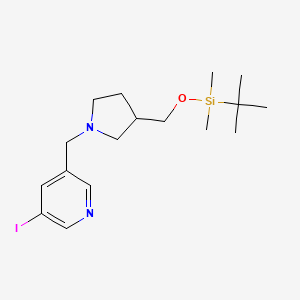
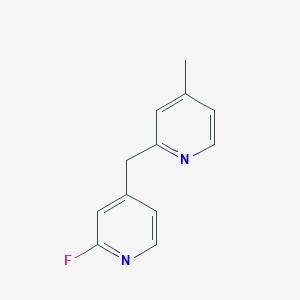
![5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532420.png)
![5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532422.png)
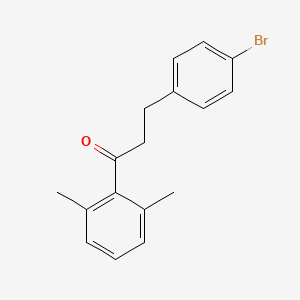
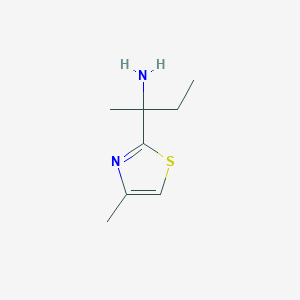
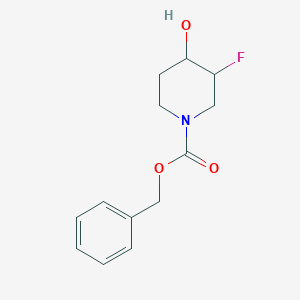
![8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate](/img/structure/B1532430.png)
![5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532431.png)
